molecular formula C22H38N4O5 B14229168 L-Leucyl-L-prolyl-L-prolyl-L-leucine CAS No. 506415-51-6

L-Leucyl-L-prolyl-L-prolyl-L-leucine

Cat. No.: B14229168
CAS No.: 506415-51-6
M. Wt: 438.6 g/mol
InChI Key: WPKLEYVMEUKRJW-XSLAGTTESA-N
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Description

L-Leucyl-L-prolyl-L-prolyl-L-leucine is a cyclic tetrapeptide composed of two leucine and two proline amino acids. This compound belongs to the class of cyclic peptides, which are known for their stability and bioactivity. Cyclic peptides are often found in nature and have various biological activities, including antimicrobial, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-prolyl-L-leucine typically involves the coupling of dipeptide segments. One common method is the solution-phase technique, where dipeptide segments such as Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe are coupled . The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of cyclic peptides like this compound can involve fermentation processes using microorganisms such as Lactobacillus coryniformis . High-performance liquid chromatography (HPLC) is often used to purify the compound from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-prolyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.

Scientific Research Applications

L-Leucyl-L-prolyl-L-prolyl-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-leucine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Aspergillus flavus by interacting with enzymes such as FAD glucose dehydrogenase and dihydrofolate reductase . These interactions disrupt the metabolic pathways of the fungus, leading to its growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-prolyl-L-prolyl-L-leucine is unique due to its tetrapeptide structure, which provides additional stability and bioactivity compared to smaller cyclic peptides. Its ability to inhibit multiple fungal enzymes makes it a potent bioprotectant in various applications .

Properties

CAS No.

506415-51-6

Molecular Formula

C22H38N4O5

Molecular Weight

438.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C22H38N4O5/c1-13(2)11-15(23)20(28)26-10-6-8-18(26)21(29)25-9-5-7-17(25)19(27)24-16(22(30)31)12-14(3)4/h13-18H,5-12,23H2,1-4H3,(H,24,27)(H,30,31)/t15-,16-,17-,18-/m0/s1

InChI Key

WPKLEYVMEUKRJW-XSLAGTTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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